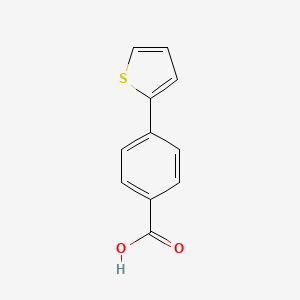

4-(噻吩-2-基)苯甲酸

描述

4-(Thiophen-2-yl)benzoic acid is a compound that is structurally characterized by the presence of a thiophene ring attached to a benzoic acid moiety. The thiophene is a five-membered sulfur-containing heterocycle, which imparts unique electronic properties to the molecule, making it of interest for various chemical applications, including the design of conjugated polymers and liquid crystal intermediates .

Synthesis Analysis

The synthesis of compounds related to 4-(Thiophen-2-yl)benzoic acid often involves multi-step reactions that may include cyclization, condensation, and functional group transformations. For instance, the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans, which are structurally related to 4-(Thiophen-2-yl)benzoic acid, is achieved through an iodine-promoted double cyclization . Similarly, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid involves the reaction of ethyl 2-thiophenecarboxylate with hydrazine hydrate and 4-formylbenzoic acid .

Molecular Structure Analysis

The molecular structure of compounds containing the thiophene and benzoic acid units is often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and X-ray diffraction. For example, the structure of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was elucidated using these methods, revealing a dihedral angle between the benzene and thiophene rings and the presence of intermolecular hydrogen bonding . The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, also shows hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of thiophene-containing benzoic acids can be diverse, depending on the functional groups present. For instance, thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic compounds, demonstrating the versatility of thiophene derivatives in chemical reactions . The azo-benzoic acids, which are structurally related to 4-(Thiophen-2-yl)benzoic acid, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, indicating the dynamic nature of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Thiophen-2-yl)benzoic acid derivatives, such as solubility, partition coefficient, and pKa, are important for their practical applications. For example, the introduction of alkyl chains to the 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans core improves solubility, which is crucial for the synthesis of conjugated polymers . The photophysical properties, such as fluorescence emission, are also of interest, as seen in the purple emission of the 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid compound .

科学研究应用

1. 晶体生长与设计

4-(噻吩-2-基)苯甲酸衍生物在晶体生长和设计中得到应用。Bettencourt-Dias等人(2005年)的研究探讨了各种噻吩衍生物,包括4-(噻吩-2-基)苯甲酸,研究它们的固态结构和分子间力。这项研究对于理解由芳香环之间的π−π相互作用引起的结构堆积效应具有重要意义(Bettencourt‐Dias等人,2005年)。

2. 抗癌活性

Ünver和Cantürk(2017年)的研究突出了该化合物在抗癌研究中的潜力,他们合成了噻吩乙酰水杨酸酯,包括4-(噻吩-2-基)苯甲酸,并测试了它们对癌细胞和正常细胞系的细胞毒性影响。这项研究表明了噻吩衍生物在癌症治疗中的重要性(Ünver & Cantürk,2017年)。

3. 荧光敏化

Viswanathan和Bettencourt-Dias(2006年)研究了噻吩基衍生的硝基苯甲酸配体,包括4-(噻吩-2-基)苯甲酸,作为Eu(III)和Tb(III)荧光敏化剂。他们的研究结果对于新荧光材料的开发及其在各个领域中的应用具有重要意义(Viswanathan & Bettencourt-Dias, 2006)。

4. 染料敏化太阳能电池

Yang等人(2016年)的研究探讨了噻吩基苯甲酸(如4-(噻吩-2-基)苯甲酸)在染料敏化太阳能电池中的应用。这项研究为这些化合物在可再生能源技术中的应用提供了见解(Yang et al., 2016)。

5. 抗菌和抗真菌性能

Patel和Patel(2017年)的研究调查了4-(噻吩-2-基)苯甲酸衍生物的抗菌和抗真菌活性。这项研究突显了噻吩衍生物在开发新的抗微生物药物中的潜力(Patel & Patel, 2017)。

6. 复合物形成研究

Dikmen(2021年)对4-(噻吩-2-基)苯甲酸衍生物与α环糊精之间的复合物形成进行了研究,表明在药物传递系统中具有潜在应用(Dikmen, 2021)。

安全和危害

属性

IUPAC Name |

4-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUBQJEQNRCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952491 | |

| Record name | 4-(Thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300816-11-9, 29886-62-2 | |

| Record name | 4-(Thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(thiophen-2-yl)benzoic acid interact with cytochrome P450 enzymes, and what are the primary metabolic outcomes?

A1: The research highlights that 4-(thiophen-2-yl)benzoic acid interacts with cytochrome P450 enzymes, specifically CYP199A4, primarily undergoing sulfoxidation. [] This means the enzyme preferentially catalyzes the addition of an oxygen atom to the sulfur atom in the thiophene ring. The resultant thiophene oxides, as a consequence of sulfoxidation, are then primed for Diels-Alder dimerization, leading to the formation of dimeric metabolites. [] This metabolic preference for sulfoxidation over aromatic hydroxylation is noteworthy, especially considering that X-ray crystallography revealed a closer proximity of the aromatic carbon atoms within the thiophene ring to the heme group of the enzyme compared to the sulfur atom. []

Q2: How do computational studies contribute to our understanding of the metabolic products formed from 4-(thiophen-2-yl)benzoic acid?

A2: Computational chemistry, specifically theoretical calculations, plays a crucial role in predicting the dimerization behavior of the thiophene oxide enantiomers generated from 4-(thiophen-2-yl)benzoic acid metabolism. [] These calculations indicate a strong inclination towards homodimerization, leading to the formation of a predominant dimeric product. This prediction aligns well with the experimental observations, further reinforcing the validity of the computational approach in understanding the metabolic fate of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)